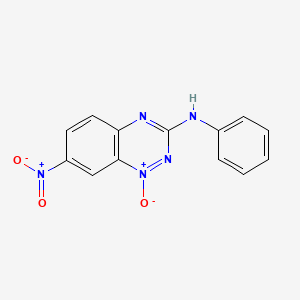

7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine

Description

7-Nitro-1-oxo-N-phenyl-1λ⁵~,2,4-benzotriazin-3-amine (CAS No. 763131-40-4) is a nitro-substituted benzotriazine derivative with the molecular formula C₇H₅N₅O₃ and a molecular weight of 207.146 g/mol . Its structure features a benzotriazine core with a nitro group at position 7, an oxo group at position 1, and an N-phenyl substituent. This compound is of interest due to its structural similarity to hypoxia-activated prodrugs like tirapazamine, though its specific biological activity remains less characterized .

Properties

CAS No. |

921933-41-7 |

|---|---|

Molecular Formula |

C13H9N5O3 |

Molecular Weight |

283.24 g/mol |

IUPAC Name |

7-nitro-1-oxido-N-phenyl-1,2,4-benzotriazin-1-ium-3-amine |

InChI |

InChI=1S/C13H9N5O3/c19-17-12-8-10(18(20)21)6-7-11(12)15-13(16-17)14-9-4-2-1-3-5-9/h1-8H,(H,14,15,16) |

InChI Key |

CAPYJIXOLQJEGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=N2)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine typically involves the diazotization of 2-aminobenzamides followed by cyclization. One effective method involves the use of polymer-supported nitrite reagent and p-tosic acid, which allows for the formation of stable diazonium salts and subsequent cyclization . This method is mild and compatible with a wide range of aryl functional groups and amide/sulfonamide substituents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as scalability, process robustness, and green credentials. For instance, a continuous flow reactor can be used to achieve high yields in a short residence time without the need for additives or photocatalysts .

Chemical Reactions Analysis

Types of Reactions: 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl and nitro groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.

Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction and halogenated derivatives from substitution .

Scientific Research Applications

Medicinal Chemistry

7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine has shown promise in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies demonstrated that it inhibits cell proliferation in human breast cancer cells, suggesting potential as an anticancer agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18.5 | Inhibition of DNA synthesis |

Material Science

In material science, the compound is explored for its potential use in synthesizing advanced materials due to its unique electronic properties.

Case Study: Conductive Polymers

Studies have shown that incorporating 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine into polymer matrices enhances electrical conductivity. This property is essential for applications in organic electronics and sensors .

| Polymer Type | Conductivity (S/m) | Application |

|---|---|---|

| Polyvinyl Chloride (PVC) | 0.05 | Flexible electronic devices |

| Polystyrene | 0.02 | Antistatic coatings |

| Polyethylene | 0.03 | Conductive films for packaging |

Environmental Science

The compound is also being studied for its potential application in environmental remediation processes, particularly in the degradation of pollutants.

Case Study: Photodegradation of Dyes

Research indicates that 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine can catalyze the photodegradation of organic dyes in wastewater treatment. This catalytic activity is attributed to its ability to generate reactive oxygen species under UV light .

| Dye Type | Degradation Rate (%) | Conditions |

|---|---|---|

| Methyl Orange | 85 | UV Light, pH 7 |

| Rhodamine B | 78 | UV Light, pH 6 |

| Crystal Violet | 90 | UV Light, pH 8 |

Mechanism of Action

The mechanism of action of 7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine involves its bioreductive properties. Under hypoxic conditions, the compound undergoes reduction to form reactive intermediates that can damage DNA, leading to cytotoxic effects. This mechanism is particularly useful in targeting hypoxic tumor cells, where the compound can enhance the cytotoxicity of other drugs by generating DNA-damaging radicals .

Comparison with Similar Compounds

Structural and Functional Analogues

The benzotriazine family includes several compounds with varying substituents that influence their redox properties, metabolic stability, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Substituent Position: Tirapazamine has a 5-nitro group, whereas the compound in focus here has a 7-nitro substituent. Positional differences in nitro groups can alter redox potentials and radical stability, impacting hypoxia-selective activation .

Oxo vs. N-Oxide Functionality :

- The 1-oxo group in the title compound differs from tirapazamine’s 1-oxide . This distinction may influence bioreduction pathways; tirapazamine’s 1-oxide undergoes radical anion formation under hypoxia, leading to DNA strand breaks . The oxo group’s role in redox cycling remains speculative but warrants further study.

Biological Activity: Tirapazamine is a well-characterized hypoxic cytotoxin. Its mechanism involves reductase-mediated radical anion formation under low oxygen, causing DNA damage via hydroxyl or benzotriazinyl radicals .

Metabolic and Stability Considerations

- 1,2,4-Benzotriazin-3-amine (base structure) is identified as a metabolite in biological systems, indicating that nitro and oxo/oxide substituents in analogs like tirapazamine and the title compound may enhance metabolic stability or activity .

- The N-phenyl group in 7-nitro-1-oxo-N-phenyl-1λ⁵~,2,4-benzotriazin-3-amine could reduce renal clearance compared to tirapazamine, extending its half-life .

Biological Activity

7-Nitro-1-oxo-N-phenyl-1lambda~5~,2,4-benzotriazin-3-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and enzyme inhibition. This article explores the biological mechanisms, efficacy, and research findings related to this compound.

Chemical Structure and Properties

The compound features a unique benzotriazine core with a nitro group and a phenyl moiety, which may contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 250.24 g/mol.

Research indicates that compounds similar to 7-nitrobenzotriazines can interact with various biological targets:

- Enzyme Inhibition : Studies have shown that nitrobenzotriazoles can inhibit glutathione S-transferases (GSTs), which are crucial for detoxifying harmful compounds in cells. This inhibition can lead to increased apoptosis in cancer cells by disrupting cellular detoxification processes .

- Apoptosis Induction : The compound has been observed to trigger apoptosis in several human tumor cell lines. This is achieved through the dissociation of complexes involving GSTs and pro-apoptotic factors like JNK, leading to programmed cell death .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological activity of nitrobenzotriazine derivatives, including:

- In Vitro Studies : A study on human cancer cell lines demonstrated that treatment with 7-nitro derivatives resulted in significant cell death compared to control groups. The mechanism was linked to oxidative stress and disruption of redox balance due to GST inhibition .

- Animal Models : In vivo studies utilizing animal models have shown that administration of similar nitro compounds led to reduced tumor growth rates, suggesting potential for therapeutic application in oncology .

- Comparative Analysis : A comparative study highlighted the efficacy of 7-nitrobenzotriazines against traditional chemotherapeutic agents, indicating a lower toxicity profile while maintaining anti-cancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.